molecular formula C18H25N3O4 B2410393 Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate CAS No. 2361750-63-0

Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate

Cat. No.: B2410393
CAS No.: 2361750-63-0
M. Wt: 347.415
InChI Key: WNLDCGDGYHWGSC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate is a complex organic compound characterized by its tert-butyl group and a phenyl ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of tert-butyl carbamate with a phenyl derivative containing a reactive functional group, such as an aldehyde or ketone. This reaction is often catalyzed by acids or bases under controlled temperatures.

    Amide Bond Formation: The intermediate is then reacted with methyl(prop-2-enoyl)amine to form an amide bond. This step usually requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Final Coupling: The final step involves the coupling of the amide intermediate with an acetylated amino group. This step may also use coupling reagents and is typically performed under mild conditions to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl(prop-2-enoyl)amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its amide and carbamate groups are particularly useful in probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound may serve as a precursor for drug development. Its structure allows for the design of molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate and amide groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, modulating their activity. The phenyl ring can engage in π-π interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the phenyl ring and additional functional groups.

    Tert-butyl N-(benzyloxy)carbamate: Contains a benzyloxy group instead of the methyl(prop-2-enoyl)amino group.

    Tert-butyl N-(2-oxiranylmethyl)carbamate: Features an oxirane ring, providing different reactivity.

Uniqueness

Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate is unique due to its combination of a tert-butyl group, a phenyl ring, and multiple functional groups. This combination allows for a wide range of chemical reactions and applications, distinguishing it from simpler carbamates and amides.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-6-16(23)21(5)12-15(22)19-11-13-9-7-8-10-14(13)20-17(24)25-18(2,3)4/h6-10H,1,11-12H2,2-5H3,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLDCGDGYHWGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CNC(=O)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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